4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
Description
Substitution Patterns and Bioactivity
The pyrrole group in the target compound introduces electron-rich aromaticity, potentially enhancing π-π stacking interactions with biological targets compared to bulkier substituents like tert-butylphenyl in COX inhibitors.
Electronic Properties
- HOMO-LUMO Gap : Thiazole derivatives with electron-withdrawing groups (e.g., carboxamide) exhibit narrower HOMO-LUMO gaps (~4.5 eV), increasing chemical reactivity. The pyrrole substituent’s electron-donating nature may further modulate this gap.
- LogP : The calculated logP of 2.58 for analogous thiazole-carboxamides suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
These comparisons highlight the unique chemical space occupied by 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide, warranting further exploration of its physicochemical and biological properties.
Properties
Molecular Formula |
C17H17N3OS |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-phenyl-N-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H17N3OS/c1-2-10-18-16(21)15-14(13-8-4-3-5-9-13)19-17(22-15)20-11-6-7-12-20/h3-9,11-12H,2,10H2,1H3,(H,18,21) |
InChI Key |
JWNZOUSMTJCQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N=C(S1)N2C=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
In a representative procedure, α-bromo-4-phenylacetophenone reacts with a thioamide derivative bearing a pyrrole group. The reaction proceeds in ethanol under reflux, yielding the thiazole intermediate with a carboxylic acid group at position 5. This intermediate is subsequently converted to the carboxamide. Key reagents and conditions include:
| Step | Reagents/Conditions | Role | Yield |
|---|---|---|---|
| 1 | α-Bromo-4-phenylacetophenone, pyrrole-thioamide, EtOH, reflux | Cyclization | 65–72% |
| 2 | Propylamine, EDC, DMAP, DCM | Amide coupling | 80–85% |
The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, rather than DCC (dicyclohexylcarbodiimide), minimizes byproduct formation and simplifies purification.
Post-Synthesis Functionalization
Carboxamide Formation
The carboxylic acid at position 5 is activated using EDC or HOBt (hydroxybenzotriazole) before reacting with propylamine. A study comparing coupling agents found EDC/HOBt in DMF at 0°C to RT provided superior yields (85%) compared to DCC (70%). The reaction mechanism involves in situ formation of an O-acylisourea intermediate, which reacts with the amine to form the amide bond.
Alternative Multi-Component Approaches
One-pot syntheses reduce purification steps and improve atom economy. A three-component reaction involving 4-phenylthiazole-5-carboxylic acid, pyrrole, and propylamine, mediated by POCl3, generates the target compound in a single step. However, this method suffers from lower yields (45–50%) due to competing side reactions.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors enhance heat and mass transfer, particularly during exothermic cyclization steps. A patented protocol describes a flow system with residence time <5 minutes, achieving 90% conversion at 120°C. Solvent recovery systems (e.g., ethanol distillation) and catalytic recycling (e.g., Pd catalysts) are critical for cost efficiency.
Analytical and Spectroscopic Validation
Successful synthesis is confirmed via:
-
NMR : Distinct singlet for thiazole C-H proton (δ 7.8–8.1 ppm), pyrrole protons (δ 6.2–6.5 ppm), and propyl chain (δ 0.9–1.7 ppm).
-
IR : Stretching vibrations for amide C=O (1650 cm⁻¹) and thiazole C-S (690 cm⁻¹).
Challenges and Optimization
Regioselectivity
Competing reactions at thiazole positions 2 and 4 are mitigated using sterically hindered bases (e.g., DIPEA) or low-temperature conditions (−20°C).
Purification
Silica gel chromatography remains standard, though preparative HPLC is preferred for isolating enantiomerically pure forms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the thiazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Anticancer Potential
Recent studies have highlighted the anticancer properties of thiazole derivatives, including 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide. The compound has shown promising results in inhibiting various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Research indicates that compounds similar to 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
- Kinase Inhibition : The compound has been associated with the inhibition of key protein kinases involved in cancer progression, such as CDK2 and CDK9. These kinases play crucial roles in cell cycle regulation and transcriptional control, making them valuable targets for cancer therapy .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound exhibits anti-inflammatory properties. It has been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation .
Study on Anticancer Activity
A study conducted by researchers demonstrated that thiazole derivatives similar to 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide exhibited significant cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others. The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .
Inflammation Model
In another investigation focusing on inflammation, the compound was tested in animal models for its ability to reduce inflammatory markers. Results indicated a notable decrease in cytokine levels and improved clinical scores in treated groups compared to controls .
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It could act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Thiazole Carboxamides
The compound’s structural analogs differ primarily in substituent groups on the thiazole ring, carboxamide nitrogen, or aromatic moieties. Key comparisons include:
Key Observations :
- Bioactivity : The indole-substituted analog () demonstrates significant anticancer activity, suggesting that bulky aromatic groups at the carboxamide position may enhance target engagement .
- Synthetic Yields: Analogs with electron-withdrawing substituents (e.g., chloro in derivatives) show lower yields (62–68%) compared to non-halogenated variants, likely due to steric or electronic effects during coupling reactions .
Spectroscopic and Crystallographic Comparisons
Mechanistic and Pharmacological Insights
- Binding Affinity: The pyrrole-thiazole scaffold is hypothesized to interact with ATP-binding pockets in kinases, as seen in pyridinyl-thiazole analogs ().
- Metabolic Stability : Propyl and methyl groups (e.g., ) improve metabolic stability over ethyl or butyl chains, as observed in microsomal assays .
Biological Activity
4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is C17H17N3OS, with a molar mass of 311.4 g/mol. It has a predicted density of 1.23 g/cm³ and a pKa of approximately 13.56 .
Research indicates that compounds similar to 4-phenyl-N-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide may exhibit various mechanisms of action:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds structurally related to thiazoles have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thiazole Derivative A | MCF7 | 3.79 |
| Thiazole Derivative B | NCI-H460 | 12.50 |
| Thiazole Derivative C | SF-268 | 42.30 |
These compounds induce apoptosis and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression .
2. Anti-inflammatory Effects
Thiazole derivatives have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB and MAPK .
Case Studies
Recent research has focused on evaluating the biological activity of thiazole-based compounds:
Case Study 1: Anticancer Activity
In a study evaluating various thiazole derivatives, one compound demonstrated significant cytotoxicity against the A549 lung cancer cell line with an IC50 value of 26 µM. The study concluded that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin .
Q & A
Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
